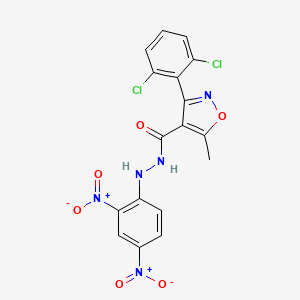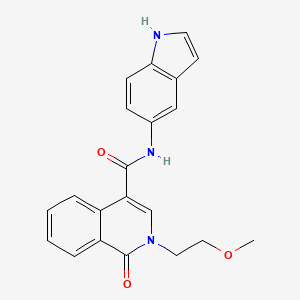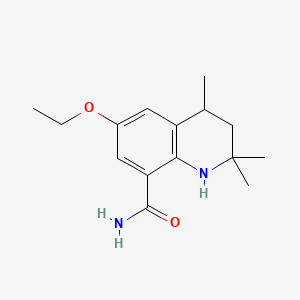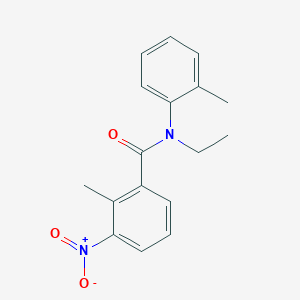![molecular formula C20H16N4O B14939236 N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B14939236.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include the use of solvents like ethanol and water, and the process is usually carried out at room temperature . The reaction can also involve the use of aromatic aldehydes, followed by oxidation to yield the desired benzimidazole derivative .
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE, often involves large-scale condensation reactions using automated reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Aplicaciones Científicas De Investigación
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule formation and ultimately causing cell cycle arrest . This mechanism is particularly relevant in its anticancer and antiparasitic activities .
Comparación Con Compuestos Similares
Similar Compounds
Mebendazole: Another benzimidazole derivative used as an antiparasitic agent.
Albendazole: Similar to mebendazole, used to treat parasitic worm infestations.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE is unique due to its specific structural configuration, which allows it to interact with a broader range of molecular targets compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C20H16N4O |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16N4O/c25-20(17-12-6-7-13-21-17)24-18(14-8-2-1-3-9-14)19-22-15-10-4-5-11-16(15)23-19/h1-13,18H,(H,22,23)(H,24,25) |
Clave InChI |
CPSDWTZYSRROQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14939170.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14939191.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14939197.png)
![Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B14939199.png)
![2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide](/img/structure/B14939201.png)

![6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B14939206.png)
![1-(4-chlorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14939210.png)


